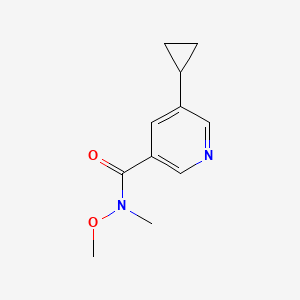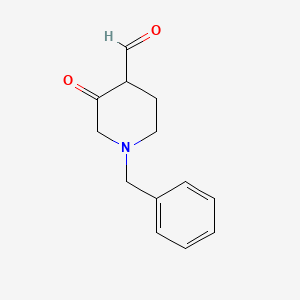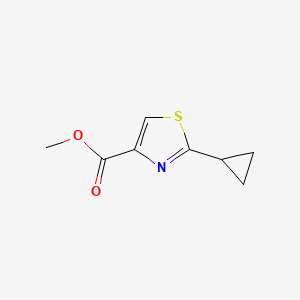
2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one is a heterocyclic compound that features an isoindole core structure
Preparation Methods
The synthesis of 2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2-methoxybenzaldehyde with an appropriate amine can lead to the formation of the desired isoindole structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, leading to the formation of dihydro derivatives.
Scientific Research Applications
2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2,3-dihydro-6-Methoxy-3-Methylene-1H-Isoindol-1-one can be compared with other isoindole derivatives, such as:
2,3-dihydro-1H-Isoindol-1-one: Lacks the methoxy and methylene groups, leading to different reactivity and applications.
6-Methoxy-2,3-dihydro-1H-Isoindol-1-one:
This compound’s unique structure, featuring both methoxy and methylene groups, distinguishes it from other isoindole derivatives and contributes to its specific reactivity and applications.
Properties
CAS No. |
1239331-78-2 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.187 |
IUPAC Name |
6-methoxy-3-methylideneisoindol-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6-8-4-3-7(13-2)5-9(8)10(12)11-6/h3-5H,1H2,2H3,(H,11,12) |
InChI Key |
CZAYNNDPFVGDNA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)

![3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid](/img/structure/B599233.png)
![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)
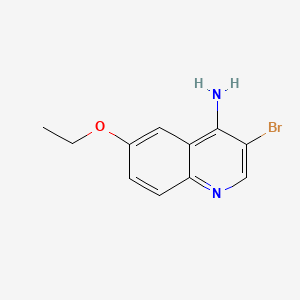
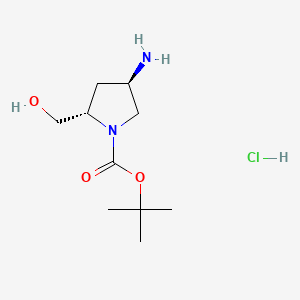
![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)
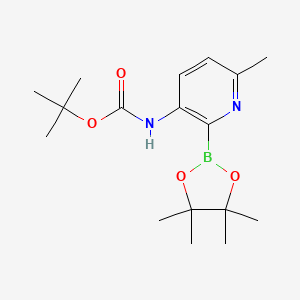
![2-Oxazolidinone, 3-[(2S,4R)-4-bromo-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B599244.png)
